Octane-1-sulfonate

Description

Overview of Octane-1-sulfonate as an Anionic Amphiphile

This compound is classified as an anionic amphiphile. firp-ula.org This means it possesses a dual-natured molecular structure, consisting of a hydrophilic (water-attracting) polar head group and a hydrophobic (water-repelling) nonpolar tail. firp-ula.org The "anionic" designation indicates that the polar head group carries a negative charge. sielc.com

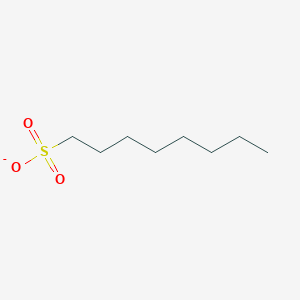

The structure of this compound features a long, eight-carbon alkyl chain (the octane (B31449) group), which constitutes the hydrophobic tail. ontosight.ai This nonpolar tail is responsible for the molecule's tendency to avoid water and interact with other nonpolar substances. Attached to this chain is a sulfonate group (-SO3-), which acts as the hydrophilic head. ontosight.ai This negatively charged group readily interacts with water and other polar molecules.

This amphiphilic nature drives the behavior of this compound in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles. In a micelle, the hydrophobic tails orient themselves inward, creating a nonpolar core, while the hydrophilic heads face outward, interacting with the surrounding water. This ability to form micelles and solubilize nonpolar compounds is a key aspect of its utility. ontosight.ai

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H17O3S- |

| Molecular Weight | 193.29 g/mol nih.gov |

| Appearance | White crystalline powder lichrom.com |

| Solubility | Soluble in water chemicalbook.com |

Significance of this compound in Contemporary Chemical and Biochemical Disciplines

The distinct properties of this compound make it a valuable reagent in a wide range of scientific fields. Its primary applications stem from its surfactant and ion-pairing capabilities.

In analytical chemistry , particularly in High-Performance Liquid Chromatography (HPLC), this compound is extensively used as an ion-pairing agent. smolecule.commoleculardepot.com It is added to the mobile phase to enhance the separation of ionic and polar compounds on reversed-phase columns. By forming a neutral ion pair with a charged analyte, this compound increases the analyte's retention on the nonpolar stationary phase, thereby improving chromatographic resolution. smolecule.com This technique is crucial for the analysis of various compounds, including peptides, proteins, and neurotransmitters like dopamine (B1211576). lichrom.comsmolecule.comsigmaaldrich.com

In biochemistry and cell biology , this compound serves as a detergent for the extraction and purification of proteins. ontosight.ai Its ability to disrupt cell membranes and solubilize proteins makes it an effective tool for isolating these biomolecules for further study. ontosight.ai It can also be used in buffer solutions to maintain a constant ionic strength, which is essential for many biochemical assays. ontosight.ai

Furthermore, research has explored its use in various other applications, such as a component in determining the concentration of L-Dopa in seed extracts and as an ion complexation agent for certain compounds. lichrom.comchemicalbook.com

Scope and Research Focus of this compound Investigations

Current research on this compound is largely centered on its application and optimization in analytical techniques. A significant area of investigation involves its role as an ion-pairing reagent in HPLC and other chromatographic methods. smolecule.com Studies focus on understanding the interactions between this compound and various analytes to improve separation efficiency and sensitivity. smolecule.com

Another key research direction is the study of its surfactant properties and how they can be harnessed for different applications. This includes investigating its behavior in solution, its interaction with other molecules like human serum albumin, and its potential in drug delivery systems. chemicalbook.comchemicalbook.com The synthesis of this compound, typically through the neutralization of 1-octanesulfonic acid with a base like sodium hydroxide (B78521), is also a well-established process that underpins its availability for research. ontosight.aismolecule.com

The following table highlights some of the primary research applications of this compound:

| Research Area | Application of this compound |

| High-Performance Liquid Chromatography (HPLC) | Ion-pairing reagent for enhanced separation of ionic compounds. lichrom.com |

| Biochemistry | Detergent for protein extraction and purification. ontosight.ai |

| Neurochemistry | Component of mobile phase for the analysis of neurotransmitters. lichrom.comsigmaaldrich.com |

| Analytical Chemistry | Surfactant and component of buffer solutions. ontosight.aisigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H17O3S- |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

octane-1-sulfonate |

InChI |

InChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11)/p-1 |

InChI Key |

WLGDAKIJYPIYLR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCS(=O)(=O)[O-] |

Synonyms |

1-octanesulfonate 1-octanesulfonic acid 1-octanesulfonic acid, ammonium salt 1-octanesulfonic acid, sodium salt n-octyl sulfate n-octylsulfate sodium 1-octanesulfonate sodium octyl sulfate |

Origin of Product |

United States |

Synthesis and Chemical Functionalization Research of Octane 1 Sulfonate

Methodologies for the Laboratory Synthesis of Octane-1-sulfonate and its Salts

The laboratory synthesis of this compound and its corresponding salts can be achieved through several established chemical routes. These methods primarily focus on the introduction of a sulfonate group onto an eight-carbon alkyl chain.

A prevalent method is the Strecker sulfite (B76179) alkylation . This reaction involves the nucleophilic substitution of an alkyl halide, such as 1-bromooctane, with a sulfite salt, typically sodium sulfite. The process is often catalyzed by a phase-transfer catalyst, like tetrapropylammonium (B79313) bromide, to enhance the reaction between the aqueous sulfite solution and the organic alkyl halide phase. This method is advantageous as it can significantly shorten reaction times and increase yields, which can reach up to 66%. google.com

Another significant synthetic route is the oxidation of 1-octanethiol (B94742) . This approach leverages the conversion of a thiol group to a sulfonic acid. Various oxidizing agents can be employed, including hydrogen peroxide, nitric acid, or potassium permanganate. For instance, the reaction of 1-octanethiol with 30% hydrogen peroxide in the presence of titanium tetrachloride in acetonitrile (B52724) can produce the intermediate octane-1-sulfonyl chloride. chemicalbook.com This intermediate is then hydrolyzed to yield octane-1-sulfonic acid, which can be neutralized with a base like sodium hydroxide (B78521) to form the desired salt. ontosight.ai

Direct sulfonation of octane (B31449) is also a viable, though potentially more aggressive, method. This involves reacting octane with a strong sulfonating agent like sulfur trioxide (SO₃) or oleum. The reaction is highly exothermic and requires careful temperature control to prevent the formation of unwanted byproducts such as sulfones.

The addition of a bisulfite salt to an olefin , such as 1-octene, represents another pathway. This reaction is typically initiated by a radical initiator, for example, a peroxide, and carried out in a polar solvent system. Careful control of the bisulfite concentration is crucial to maintain a two-liquid phase system and achieve good yields. google.com

Finally, the neutralization of 1-octanesulfonic acid with a suitable base, such as sodium hydroxide, is a straightforward method to produce the corresponding salt, like sodium this compound, often in its monohydrate form after crystallization. ontosight.ai

Table 1: Comparison of Synthesis Methodologies for this compound

| Methodology | Starting Materials | Key Reagents & Conditions | Typical Product Form |

|---|---|---|---|

| Strecker Sulfite Alkylation | 1-Bromooctane | Sodium sulfite, water, tetrapropylammonium bromide (catalyst), reflux. google.com | Sodium this compound |

| Oxidation of 1-Octanethiol | 1-Octanethiol | Hydrogen peroxide, potassium permanganate, or nitric acid. | Octane-1-sulfonic acid |

| Direct Sulfonation | Octane | Sulfur trioxide (SO₃) or oleum, controlled temperature. | Octane-1-sulfonic acid |

| Bisulfite Addition to Olefin | 1-Octene | Sodium bisulfite, peroxide initiator, polar solvent. google.com | Sodium this compound |

| Neutralization | 1-Octanesulfonic acid | Sodium hydroxide, water, followed by crystallization. ontosight.ai | Sodium this compound |

Exploration of Derivatization Strategies for this compound Analogs

The chemical structure of this compound allows for targeted modifications, primarily at the sulfonate functional group, to generate a variety of analogs. These derivatization strategies are key to creating new molecules with tailored properties for research and industrial applications.

A cornerstone of derivatization is the conversion of the sulfonic acid or its salt into octane-1-sulfonyl chloride . This highly reactive intermediate is a versatile building block for further chemical transformations. The transformation is typically achieved by treating the sulfonic acid with a chlorinating agent like thionyl chloride or by oxidative chlorination of a precursor like 1-octanethiol. organic-chemistry.org

Once octane-1-sulfonyl chloride is obtained, it can be readily reacted with a wide range of nucleophiles.

Synthesis of Sulfonamides : Reaction of octane-1-sulfonyl chloride with primary or secondary amines yields the corresponding N-substituted sulfonamides. organic-chemistry.orgnih.gov This reaction is fundamental in medicinal chemistry and materials science for creating diverse libraries of compounds. The choice of amine dictates the properties of the final sulfonamide analog.

Synthesis of Sulfonate Esters : The reaction of octane-1-sulfonyl chloride with various alcohols or phenols, often in the presence of a base, produces sulfonate esters. organic-chemistry.orgresearchgate.net This strategy allows for the introduction of different alkyl or aryl groups into the ester moiety, thereby modifying the compound's characteristics.

Direct derivatization from the sulfonic acid salt is also possible. Modern synthetic methods have been developed that allow for the direct coupling of sulfonic acid salts with amines or alcohols to form sulfonamides and sulfonate esters, respectively. These methods often employ activating agents like triphenylphosphine (B44618) ditriflate to facilitate the reaction, bypassing the need to isolate the often sensitive sulfonyl chloride intermediate. nih.govacs.orgacs.org

These derivatization pathways are crucial for systematically altering the physicochemical properties of the parent this compound molecule, enabling the development of analogs for specialized applications.

Purity Assessment and Characterization of Synthesized this compound

The purity and structural integrity of synthesized this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and its salts. atamanchemicals.com Due to the ionic nature of the sulfonate group, ion-pair reversed-phase HPLC is a commonly employed technique. lichrom.com In this method, an ion-pairing reagent is added to the mobile phase to neutralize the charge on the sulfonate, allowing for its retention and separation on a nonpolar stationary phase. The mobile phase typically consists of an organic solvent like acetonitrile and an aqueous buffer. sielc.com For detection, a UV detector can be used, with monitoring at specific wavelengths (e.g., 200-250 nm). Purity is determined by comparing the peak area of the main component to the total area of all observed peaks.

Structural Characterization: A suite of spectroscopic methods is used to elucidate and confirm the chemical structure of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. The presence of the sulfonate group is confirmed by strong, characteristic absorption bands corresponding to the S=O stretching vibrations. These typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1200-1050 cm⁻¹ (symmetric stretch). informahealthcare.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR : The proton NMR spectrum displays signals corresponding to the different protons along the octyl chain. The protons on the carbon adjacent to the sulfonate group (α-protons) are deshielded and appear at a lower field (higher ppm value, e.g., ~3.6 ppm) compared to the terminal methyl group protons at the other end of the chain (e.g., ~0.8 ppm). informahealthcare.com

¹³C NMR : The carbon NMR spectrum shows distinct signals for each of the eight carbon atoms in the alkyl chain. The carbon atom directly bonded to the sulfonate group is the most deshielded, appearing significantly downfield (e.g., ~58 ppm). informahealthcare.comnih.gov

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For the anionic this compound, techniques like electrospray ionization (ESI) in negative ion mode are suitable for detecting the molecular ion. informahealthcare.com

By combining these analytical methods, researchers can confidently verify the purity and confirm the identity of synthesized this compound.

Table 2: Spectroscopic Data for Characterization of this compound

| Technique | Feature | Typical Observation | Reference |

|---|---|---|---|

| IR Spectroscopy | Asymmetric S=O Stretch | ~1350-1300 cm⁻¹ | google.com |

| Symmetric S=O Stretch | ~1200-1050 cm⁻¹ | informahealthcare.comgoogle.com | |

| ¹H NMR | Protons on Cα to SO₃ | ~3.6 ppm | informahealthcare.com |

| Protons of terminal CH₃ | ~0.8 ppm | informahealthcare.com | |

| ¹³C NMR | Carbon Cα to SO₃ | ~58 ppm | informahealthcare.com |

| Mass Spectrometry | Molecular Ion (Anion) | Detected in negative ion mode (e.g., ESI-MS) | informahealthcare.com |

Fundamental Colloid and Surface Chemistry of Octane 1 Sulfonate

Micelle Formation and Critical Micelle Concentration (CMC) Studies of Octane-1-sulfonate

The formation of micelles is a hallmark of surfactant behavior in solution. scispace.com Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) aggregate to form larger structures called micelles. scispace.com This process is driven by the hydrophobic effect, where the hydrocarbon tails of the surfactant molecules cluster together to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment. The CMC is a crucial parameter that characterizes the efficiency of a surfactant. govinfo.gov

The critical micelle concentration (CMC) of this compound can be determined by various methods that detect the sharp change in a physical property of the solution at the onset of micellization. scispace.com Commonly employed techniques include surface tension measurements, conductivity measurements, and fluorescence spectroscopy. rsc.orgscilit.comresearchgate.net

Surface Tension: Below the CMC, adding more surfactant significantly lowers the surface tension of the solution. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the air-water interface. biotech-asia.org The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration. biotech-asia.orgresearchgate.net

Conductivity: For ionic surfactants like this compound, the conductivity of the solution increases with concentration. rsc.org At the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual ions. The break in the conductivity versus concentration plot indicates the CMC. rsc.org

Fluorescence Spectroscopy: This method utilizes a fluorescent probe, such as pyrene (B120774), which is sensitive to the polarity of its microenvironment. researchgate.net In a surfactant solution below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, it becomes solubilized within the nonpolar core of the micelles, leading to a change in its fluorescence spectrum. The concentration at which this change occurs is taken as the CMC. researchgate.net

The CMC of this compound is influenced by the solvent system. For instance, in mixed solvent systems like water-ethanol or water-DMSO, the CMC tends to increase compared to that in pure water. rsc.org This is because the organic cosolvent makes the bulk solution more favorable for the hydrophobic tail of the surfactant, thus disfavoring micelle formation. rsc.org

The micellization of ionic surfactants like this compound is sensitive to changes in temperature and pressure.

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex, typically showing a U-shaped behavior. scialert.net Initially, the CMC decreases as the temperature rises. This is attributed to the decreased hydration of the hydrophilic head group, which promotes micellization. globaljournals.org As the temperature continues to increase, the disruption of the structured water around the hydrophobic tails becomes more significant, which can hinder micellization and cause the CMC to increase. biotech-asia.orgresearchgate.net For many ionic surfactants, a minimum CMC value is observed at a specific temperature. scialert.net

Pressure: Increasing pressure generally has a complex effect on micellization. Studies on various ionic surfactants have shown that the CMC can either increase or decrease with pressure, depending on the specific surfactant and the pressure range. kyoto-u.ac.jp The pressure effect is related to changes in the partial molar volume upon micellization.

The aggregation behavior of this compound is significantly influenced by the ionic strength and pH of the aqueous solution.

Ionic Strength: Increasing the ionic strength of the solution, typically by adding a salt, generally leads to a decrease in the CMC of ionic surfactants. mdpi.com The added salt ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle. This reduction in repulsion facilitates the aggregation of surfactant monomers at a lower concentration. mdpi.com

Influence of Temperature and Pressure on Micellization

Phase Behavior and Liquid Crystalline Structures of this compound Systems

At concentrations above the CMC, surfactant solutions can form various ordered structures known as lyotropic liquid crystalline phases. wikipedia.org The specific phase formed depends on factors such as surfactant concentration, temperature, and the presence of other components. nih.govresearchgate.net

The phase behavior of this compound is best understood through the analysis of phase diagrams.

Binary Systems: In a binary system of sodium this compound (NaOS) and water, as the surfactant concentration increases, the system transitions from an isotropic micellar solution (L1 phase) to more ordered liquid crystalline phases. nih.gov A common phase observed is the normal hexagonal (HI) phase, where the surfactant molecules are arranged in cylindrical micelles packed in a hexagonal array. nih.gov

Ternary Systems: The addition of a third component, such as an oil or a co-surfactant, to the binary system creates a ternary system with more complex phase behavior. For example, in a water/surfactant/oil system, microemulsion phases can form. The phase diagram of a ternary system of water, 1-hexyl-3-methylpyridinium trifluoromethanesulfonate, and n-octane shows complex equilibrium regions. researchgate.net The study of 1-alkylpyridinium octane-1-sulfonates in water reveals that changing the counterion affects the phase behavior, leading to the formation of various liquid crystalline phases. nih.gov

The different liquid crystalline phases formed by this compound systems can be characterized using techniques like small-angle X-ray scattering (SAXS) and polarized optical microscopy. researchgate.netbuffalo.edu

Hexagonal Phase (HI): This phase consists of long, cylindrical micelles arranged in a two-dimensional hexagonal lattice. wikipedia.org The hydrophobic tails of the surfactant molecules form the core of the cylinders, while the hydrophilic head groups are in contact with the surrounding water. The HI phase is observed in the binary sodium this compound/water system. nih.gov

Lamellar Phase (Lα): The lamellar phase is characterized by bilayers of surfactant molecules separated by layers of water. wikipedia.org The hydrophobic tails are directed towards the interior of the bilayer, and the hydrophilic head groups face the aqueous layers. Lamellar phases have been observed in systems of 1-alkylpyridinium octane-1-sulfonates with longer alkyl chain counterions (e.g., 1-hexylpyridinium (B1223320) and 1-heptylpyridinium). nih.gov

Cubic Phases: In some instances, cubic liquid crystalline phases can also form. These are highly viscous, isotropic phases where the micelles are arranged in a cubic lattice. researcher.life Cubic phases were found for 1-alkylpyridinium octane-1-sulfonates with short alkyl chain counterions (methyl and ethyl). nih.gov

The specific type of liquid crystalline phase that forms is related to the molecular geometry of the surfactant and the packing of the amphiphiles in the aggregates. nih.gov

Analysis of Aqueous Binary and Ternary Phase Diagrams

Interfacial Phenomena and Surface Activity of this compound

This compound, as an anionic surfactant, exhibits significant surface activity, a characteristic that allows it to modify the properties of interfaces. cymitquimica.comguidechem.com This ability stems from its amphiphilic molecular structure, which consists of a hydrophobic eight-carbon alkyl chain and a hydrophilic sulfonate head group. cymitquimica.com This dual nature drives the molecules to accumulate at interfaces, such as the boundary between air and a solution or between a solid and a liquid, thereby altering the interfacial properties. guidechem.com

Adsorption at Air-Solution and Solid-Liquid Interfaces

The accumulation of surfactant molecules at an interface is known as adsorption. For this compound, this phenomenon is fundamental to its function. guidechem.com At the air-solution interface, the hydrophobic tails orient themselves towards the air, while the hydrophilic heads remain in the aqueous phase. This arrangement leads to the formation of a structured monolayer. acs.org The surface excess concentration (Γ) quantifies the amount of surfactant adsorbed per unit area at the interface. acs.org Studies on similar surfactant systems have shown that as the bulk concentration of the surfactant increases, the surface excess also increases until it reaches a plateau at the critical micelle concentration (CMC). acs.org

At solid-liquid interfaces, the adsorption process is more complex and is influenced by the nature of the solid surface and the composition of the liquid phase. acs.org For instance, the adsorption of sulfonates onto mineral surfaces like kaolinite (B1170537) and alumina (B75360) is a key area of research, particularly in applications such as enhanced oil recovery. lookchem.comsciforschenonline.org The interactions can be influenced by factors like the presence of other ions in the solution. sciforschenonline.org In the context of chromatography, this compound is used as an ion-pairing agent, where it adsorbs onto a stationary phase to facilitate the separation of analytes. lookchem.comsigmaaldrich.com

The adsorption behavior of this compound can be described by various adsorption isotherms, which mathematically relate the amount of adsorbed substance to its concentration in the bulk solution at a constant temperature. acs.org For example, the Gibbs adsorption equation can be used to relate the surface tension of a solution to the surface excess of the surfactant. acs.org

Surface Tension Reduction and Wetting Properties

A primary consequence of the adsorption of this compound at the air-solution interface is the reduction of surface tension. cymitquimica.com The presence of the surfactant molecules disrupts the cohesive energy at the surface of the water, leading to a decrease in the force required to increase the surface area. This property is a direct measure of the surfactant's efficiency. For sodium this compound, a surface tension value of 44.93 mN/m has been reported at 25 °C. carlroth.comcarlroth.com

The ability of this compound to lower surface tension also contributes to its effectiveness as a wetting agent. guidechem.comneaseco.comknowde.com Wetting is the ability of a liquid to maintain contact with a solid surface, resulting from intermolecular interactions when the two are brought together. By reducing the surface tension of the liquid, the surfactant allows it to spread more easily over a solid surface. This property is crucial in numerous industrial and commercial applications, including detergents, cleaning agents, and agricultural formulations. guidechem.comneaseco.com

Interactions of this compound with Other Amphiphilic Molecules

The behavior of this compound can be significantly modified when it is mixed with other types of surfactants, such as non-ionic and zwitterionic surfactants. These mixtures often exhibit synergistic effects, where the combined properties are superior to those of the individual components. researchgate.netgrafiati.com

Co-micellization with Non-ionic and Zwitterionic Surfactants

When this compound is mixed with non-ionic or zwitterionic surfactants in an aqueous solution, they can form mixed micelles. cdnsciencepub.comresearchgate.net This process, known as co-micellization, is driven by the desire of the hydrophobic tails of both surfactant types to escape the aqueous environment. The critical micelle concentration (CMC) of these mixed systems is often lower than that of the individual surfactants, indicating that micelle formation is more favorable in the mixture. mdpi.combiointerfaceresearch.com

The composition of the mixed micelles depends on the mole fraction of each surfactant in the bulk solution and their individual tendencies to form micelles. acs.org Theoretical models, such as the regular solution theory, can be used to describe the interactions and predict the composition of the mixed micelles. mdpi.comresearchgate.net Studies on mixtures of anionic and non-ionic surfactants have shown that the interaction between the different head groups plays a crucial role in the stability and properties of the mixed micelles. researchgate.net Similarly, mixtures of anionic and zwitterionic surfactants have been shown to exhibit strong interactions, leading to the formation of stable mixed aggregates. iitkgp.ac.inresearchgate.net

Mixed Micelle Formation and Synergistic Effects

The formation of mixed micelles often leads to synergistic effects, which are of great interest for industrial applications. researchgate.netgrafiati.com Synergism can manifest as a greater reduction in surface tension, a lower CMC, or enhanced solubilization capacity compared to the individual surfactants. researchgate.net These effects arise from favorable interactions between the different surfactant molecules within the micelle. acs.org

For instance, in a mixture of an anionic surfactant like this compound and a non-ionic surfactant, the presence of the non-ionic surfactant can reduce the electrostatic repulsion between the anionic head groups, making it easier for micelles to form. researchgate.netacs.org This can lead to a significant negative deviation from ideal mixing behavior. acs.org The degree of synergism can be quantified using interaction parameters derived from theoretical models. mdpi.com

Table 1: Critical Micelle Concentration (CMC) of Surfactants

This table provides an illustrative example of how CMC values might be presented; the values are not specific to this compound due to limited direct data in the search results.

| Surfactant System | CMC (mM) |

| Pure Anionic Surfactant (e.g., SDS) | 8.2 |

| Pure Non-ionic Surfactant (e.g., Tween 20) | 0.05 |

| Mixed Anionic/Non-ionic System | < 8.2 and < 0.05 |

Source: Example values based on general surfactant literature. jmaterenvironsci.com

Electrostatic and Hydrophobic Interactions in Mixed Systems

The behavior of mixed surfactant systems is governed by a balance of electrostatic and hydrophobic interactions. mdpi.commdpi.com In mixtures of this compound (anionic) with other surfactants, the interactions are multifaceted.

Hydrophobic Interactions: The primary driving force for micelle formation is the hydrophobic effect, which is the tendency of the nonpolar alkyl chains to avoid contact with water. acs.orgscielo.br In mixed micelles, the hydrophobic chains of the different surfactants co-aggregate in the micellar core. The strength of these interactions depends on the length and structure of the alkyl chains. Differences in chain length or structure between the mixed surfactants can lead to non-ideal mixing in the micellar core. cdnsciencepub.com

Applications of Octane 1 Sulfonate in Separation Science Research

Role as an Ion-Pairing Reagent in High-Performance Liquid Chromatography (HPLC)

Resolution of Alkaloids and Other Charged Organic Compounds

In the analysis of alkaloids and other charged organic compounds, octane-1-sulfonate plays a significant role in improving their separation by RP-HPLC. leapchem.comoup.com Alkaloids, which are basic nitrogenous compounds, are often ionized at the acidic to neutral pH ranges typically used in reversed-phase chromatography. This ionization leads to poor retention and asymmetrical peak shapes due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

By introducing this compound into the mobile phase, it forms an ion pair with the protonated alkaloids. This masks the positive charge of the alkaloid, rendering the resulting complex more hydrophobic. Consequently, the retention of the alkaloid on the non-polar stationary phase is increased, and peak tailing is reduced, leading to improved peak symmetry and resolution. oup.com Similarly, other charged organic compounds can be effectively separated using this ion-pairing approach. sigmaaldrich.com

A study on the separation of selected alkaloids demonstrated that anionic ion-pairing reagents like this compound can be used to enhance peak shape, efficiency, and selectivity. oup.com

Impact on Retention, Selectivity, and Peak Symmetry in RP-HPLC

The addition of this compound as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) significantly influences the retention, selectivity, and peak symmetry of ionizable analytes. oup.cominacom.nl

Impact on Chromatographic Parameters:

| Parameter | Effect of this compound | Mechanism |

| Retention Time | Increases for charged analytes. oup.comsigmaaldrich.com | Forms a neutral, more hydrophobic ion pair with the charged analyte, leading to stronger interaction with the non-polar stationary phase. chemimpex.com |

| Selectivity | Can be altered, allowing for the separation of otherwise co-eluting compounds. oup.cominacom.nl | The formation of ion pairs changes the relative hydrophobicity of different analytes to varying degrees, thus affecting their elution order and spacing. inacom.nl |

| Peak Symmetry | Improves, reducing tailing for basic compounds. oup.comsigmaaldrich.com | By pairing with basic analytes, it minimizes their secondary interactions with acidic residual silanol groups on the stationary phase, which are a primary cause of peak tailing. vscht.cz |

The concentration of this compound in the mobile phase is a critical parameter. Even minor adjustments to its concentration can lead to substantial changes in the separation's selectivity, highlighting its power as a tool for method optimization. inacom.nl By effectively managing the interactions between the analyte, stationary phase, and mobile phase, this compound enables the successful separation of complex mixtures of charged compounds with improved resolution and peak shape. oup.comsigmaaldrich.com

Optimization of Mobile Phase Composition and Chromatographic Conditions

The successful application of this compound in ion-pair chromatography hinges on the careful optimization of the mobile phase composition and other chromatographic conditions. researchgate.netnih.gov Key parameters that require adjustment include the concentration of this compound, the pH of the mobile phase, the type and proportion of the organic modifier, and the column temperature. inacom.nlresearchgate.net

The concentration of the ion-pairing reagent directly affects the retention of the analytes; increasing the concentration of this compound generally leads to longer retention times for the compounds of interest. journalagent.com The pH of the mobile phase is crucial as it determines the ionization state of both the analytes and the ion-pairing reagent. sigmaaldrich.comresearchgate.net For instance, alkylsulfonates like this compound are typically used under acidic conditions. sigmaaldrich.com

The choice and concentration of the organic modifier, such as acetonitrile (B52724) or methanol, also play a significant role in controlling the elution strength of the mobile phase and influencing selectivity. inacom.nlresearchgate.net Temperature can also be used to fine-tune the separation, as it can affect the kinetics of ion-pair formation and the viscosity of the mobile phase. inacom.nl

A systematic approach to optimizing these parameters is essential to achieve the desired resolution, peak shape, and analysis time. For example, in the analysis of biogenic amines, sequential adjustments of mobile phase pH, ion-pairing agent concentration, and organic modifier were performed to understand their primary and interactive effects on the separation. researchgate.net

Table of Optimization Parameters:

| Parameter | Typical Range/Options | Effect on Separation |

| This compound Concentration | 0.1–3.0 mM researchgate.net | Affects retention time and selectivity. journalagent.com |

| Mobile Phase pH | 2.6–6.0 researchgate.net | Controls ionization of analytes and ion-pairing reagent. sigmaaldrich.com |

| Organic Modifier | Acetonitrile, Methanol researchgate.net | Adjusts elution strength and selectivity. inacom.nl |

| Column Temperature | Ambient to elevated | Can influence selectivity and peak shape. inacom.nl |

Application in Capillary Electrophoresis (CE) for Enhanced Separations

This compound is utilized in capillary electrophoresis (CE) to modify the separation environment, thereby enhancing the resolution of analytes. dss.go.th In some applications, it is added to the sample to create transient isotachophoretic conditions, which can improve the injection of analytes and lead to better detection limits. dss.go.th

Influence on Electroosmotic Flow and Analyte Migration

In capillary electrophoresis, the inner surface of the silica (B1680970) capillary is typically negatively charged at pH values above 3, leading to the generation of an electroosmotic flow (EOF) towards the cathode. ncfinternational.it This bulk flow of the background electrolyte affects the migration of all analytes. libretexts.org

This compound, as an anionic surfactant, can be used to modify this process. While cationic surfactants are more commonly used to reverse the EOF, anionic surfactants can also influence the separation dynamics. libretexts.org For instance, in micellar electrokinetic chromatography (MEKC), a mode of CE, surfactants like sodium dodecyl sulfate (B86663) (a compound similar in function to this compound) form micelles that act as a pseudo-stationary phase. japer.in Neutral analytes can partition between the aqueous buffer and these micelles, allowing for their separation. japer.in

In certain CE techniques, this compound can be added to the background electrolyte or the sample. For example, its addition to the sample can create conditions for transient isotachophoresis, a stacking technique that concentrates the analyte zones, leading to sharper peaks and improved sensitivity. dss.go.th This demonstrates its role in manipulating analyte migration for better separation performance. The electrophoretic mobility of analytes can be influenced by interactions with such additives in the buffer. researchgate.net

Interaction with Capillary Wall Surfaces

In capillary electrophoresis (CE), the interaction between analytes and the inner wall of the fused-silica capillary is a critical factor affecting separation efficiency. The capillary's inner surface contains silanol groups which, at pH levels above 3, become ionized and create a negative charge. This can lead to the undesirable adsorption of positively charged analytes, resulting in peak tailing and reduced resolution. colby.edu

This compound is utilized as a buffer additive to mitigate these unwanted interactions. smolecule.com Its primary role is to interact with the capillary wall and the analytes themselves. In the separation of proteins, sodium octanesulfonate has been used as a co-additive alongside cationic polymers. nih.gov The octanesulfonate likely engages in ion-pairing interactions with positively charged sites on the protein analytes, while the cationic polymer dynamically coats the negatively charged capillary wall. nih.gov This dual approach helps to reduce the electrostatic adsorption of proteins onto the wall, leading to improved resolution and more efficient separations. nih.gov The amphiphilic nature of this compound, possessing both a charged headgroup and a hydrophobic tail, allows it to modify the surface properties of the capillary, thereby controlling the electroosmotic flow (EOF) and minimizing analyte-wall interactions. smolecule.comresearchgate.net

Utility in Mass Spectrometry (MS) Techniques

Enhancement of Ionization Efficiency in Electrospray Ionization (ESI)

This compound serves as a valuable agent in enhancing the detection of certain analytes in Electrospray Ionization Mass Spectrometry (ESI-MS). smolecule.com Its utility has been demonstrated in liquid chromatography-electrospray ionization tandem mass spectrometry (LC–ESI-MS/MS) methods for the analysis of neurotransmitters like dopamine (B1211576) and its metabolites. lichrom.comsigmaaldrich.comscientificlabs.co.uk

A key application is its use as an ion-pairing or ion-complexing agent. For instance, in the analysis of N-nitrosodiethanolamine (NDELA), sodium 1-octanesulfonate forms a non-covalent complex with the analyte. nih.gov This complex, [NDELA + this compound]⁻, is then readily detected in negative ion ESI-MS. The formation of this specific complex was confirmed by the observation of a signal at a mass-to-charge ratio (m/z) of 327. nih.gov This complexation effectively imparts a charge to the otherwise neutral or weakly ionizing analyte, significantly improving its ionization efficiency and leading to enhanced sensitivity and lower detection limits in the mass spectrometer. smolecule.comnih.gov

Studies on Supramolecular Aggregate Fragmentation in Tandem MS

The self-assembling nature of surfactant molecules like this compound has been studied in the gas phase using tandem mass spectrometry (MS/MS). Research has focused on the fragmentation behavior of singly charged non-covalent clusters, or supramolecular aggregates, of sodium sulfonates, including sodium 1-octanesulfonate. nih.govresearchgate.net

In these studies, scientists measure the characteristic collision energy (CCE) required to induce 50% fragmentation of the precursor aggregate ion. nih.gov It was found that the CCE increases linearly with the size of the aggregate, measured by its degrees of freedom (DoF), which is analogous to the fragmentation behavior of covalently bonded polymers. This suggests that the energy from the collision is randomized throughout the non-covalent cluster before fragmentation occurs. nih.gov By analyzing the relationship between CCE and DoF, researchers determined that the activation energy for the fragmentation of these sulfonate clusters (which typically involves the loss of a single monomer unit) is comparable to that of well-studied covalent molecules. Furthermore, experiments comparing positively and negatively charged aggregates showed that while they behave similarly, the positive ion clusters are generally more stable than their negative counterparts. nih.gov

Development of Novel this compound Based Stationary Phases

While stationary phases are not synthesized directly from the this compound molecule itself, the sulfonate functional group is a critical component in a major class of modern stationary phases known as zwitterionic phases, which are widely used in hydrophilic interaction chromatography (HILIC).

Design and Synthesis of Zwitterionic Stationary Phases Incorporating Sulfonate Moieties

Zwitterionic stationary phases are designed to have both a positive and a negative charge on their surface, resulting in a net-zero charge over a wide pH range. waters.com The synthesis typically involves covalently bonding a zwitterionic ligand to silica particles. nih.gov These ligands are specifically designed to contain a negatively charged group, most commonly a sulfonate, and a positively charged group, such as a quaternary ammonium (B1175870) or phosphonium (B103445) ion, separated by a short alkyl spacer. nih.govmdpi.com

For example, a novel zwitterionic phase, named Sil-DBO-PS, was synthesized by first creating a zwitterion from 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,3-propanesulfone, which provides the sulfonate anion. chromatographyonline.comnih.gov This zwitterionic ligand was then grafted onto the silica surface. chromatographyonline.com Other designs have utilized different building blocks, such as bonding 3-P,P-diphenylphosphonium-propylsulfonate to silica gel to create a stationary phase with a quaternary phosphonium group and a sulfonate group. nih.gov Another approach involves the synthesis of a sulfobetaine (B10348) functional monomer, such as N,N-dimethyl-N-acryloyloxyethyl-N-ammonium propane (B168953) sulfonate (DMAEAPS), which is then polymerized onto the silica surface. chrom-china.com In all these cases, the sulfonate moiety is fundamental to creating the zwitterionic character of the stationary phase.

Evaluation of Separation Performance in Hydrophilic Interaction Chromatography (HILIC)

The performance of zwitterionic stationary phases containing sulfonate groups is evaluated based on their ability to separate polar compounds in HILIC mode. The retention mechanism in HILIC relies on the partitioning of polar analytes into a water-enriched layer adsorbed onto the polar stationary phase surface. mdpi.comchromatographyonline.com Zwitterionic phases are particularly effective because they establish a stable and substantial water layer.

Comparative studies have shown that these novel phases often exhibit superior performance to other HILIC columns. For instance, the Sil-DBO-PS phase demonstrated higher efficiency and better selectivity in separating challenging polar analytes like nucleosides, water-soluble vitamins, and benzoic acids when compared to commercial alternatives. chromatographyonline.comnih.gov Similarly, a zwitterionic phase based on 3-P,P-diphenylphosphonium-propylsulfonate showed greater retention, higher peak efficiency, and better peak symmetry for analytes such as β-blockers and nucleosides compared to commercial ZIC-HILIC columns. nih.gov The unique combination of weak electrostatic interactions and hydrophilic partitioning allows these sulfonate-containing zwitterionic phases to offer tunable selectivity and high efficiency for a wide range of polar compounds. chromatographyonline.comthermofisher.com

Table of Analytes Separated by Zwitterionic Sulfonate HILIC Phases

| Stationary Phase Type | Analytes Tested | Observed Performance Benefits |

| Sil-DBO-PS | Nucleosides, Vitamins, Benzoic Acids | Superior separation efficiency and selectivity over commercial columns. chromatographyonline.comnih.gov |

| 3-P,P-diphenylphosphonium-propylsulfonate | β-blockers, Nucleic Acid Bases, Nucleosides, Salicylic Acid Analogues, Water-Soluble Vitamins | Greater retention, higher peak efficiency, and better peak symmetry compared to ZIC-HILIC. nih.gov |

| Sulfobetaine (BEH Z-HILIC) | Neutral Polar Analytes, Metal-Sensitive Analytes | Strong retention, high column efficiencies, and excellent peak shapes. waters.com |

| N,N-dimethyl-N-acryloyloxyethyl-N-ammonium propane sulfonate (Sil-DMAEAPS) | Benzoin, Pyridoxine, Rutin Hydrate, p-Coumaric Acid, Caffeic Acid | Different selectivity and retention compared to commercial ZIC®-HILIC. chrom-china.com |

Interactions of Octane 1 Sulfonate with Biological Systems and Biomolecules Research

Studies on Protein-Octane-1-sulfonate Interactions

The interaction of surfactants like octane-1-sulfonate with proteins is a complex process driven by a combination of forces, including hydrophobic and electrostatic interactions. mdpi.com These interactions can lead to changes in protein structure and function.

Binding Stoichiometry and Adsorption Mechanisms on Proteins

The binding of this compound to proteins often follows established adsorption models, such as the Langmuir isotherm, which describes the formation of a monolayer of the surfactant on the protein surface. nih.gov Research on the interaction between sodium octanesulfonate (SOS) and human serum albumin (HSA) revealed a specific binding stoichiometry.

Table 1: Binding Characteristics of Sodium Octanesulfonate with Human Serum Albumin

| Parameter | Value | Reference |

|---|---|---|

| Adsorption Ratio (SOS:HSA) | 18:1 | nih.gov |

| Adsorption Constant (KSOS-HSA) | 4.03 x 10² | nih.gov |

This binding is understood to be a microphase adsorption process. nih.gov The mechanism of protein adsorption is influenced by several factors including the properties of the protein and the surface, as well as the surrounding medium's pH and ionic strength. Generally, hydrophobic interactions are a primary driver for protein adsorption on surfaces.

In the context of the alkanesulfonate monooxygenase enzyme (SsuD), which is involved in sulfur acquisition in bacteria, the binding of reduced flavin mononucleotide (FMNH2) is a prerequisite for the subsequent binding of octanesulfonate. nih.gov This indicates an ordered substrate binding mechanism. nih.gov The SsuD enzyme exhibits a 1:1 binding stoichiometry for flavin. nih.gov

Conformational Changes Induced in Proteins by this compound

The binding of this compound can induce significant conformational changes in proteins. nih.govmdpi.com These structural alterations are a critical aspect of the interaction, as they can affect the protein's biological activity. mdpi.cominformaticsjournals.co.in

Studies using Fourier-transform infrared (FT-IR) spectroscopy have confirmed that the interaction of sodium octanesulfonate with human serum albumin leads to changes in the protein's conformation. nih.gov

In the case of alkanesulfonate monooxygenase (SsuD), the binding of octanesulfonate, in conjunction with other substrates, leads to distinct conformational states of a mobile loop region crucial for its catalytic activity. nih.gov Molecular dynamics simulations have identified "open," "closed," and "semiclosed" conformations of this loop. The binding of both reduced flavin (FMNH2) and octanesulfonate (OCS) to SsuD results in a "semiclosed" conformation, which is thought to be important for the subsequent steps in the enzymatic reaction. nih.gov This conformational state is dependent on a specific interaction between two amino acid residues, His124 and Phe261. nih.gov

Investigations into Membrane Dynamics and Liposomal Systems

This compound, as a surfactant, can interact with and alter the properties of biological membranes and model membrane systems like liposomes.

Modulation of Membrane Permeability and Fluidity

The permeability and fluidity of cell membranes are critical for their function and are influenced by various factors, including temperature and the presence of solvents. studymind.co.uksavemyexams.com Surfactants like this compound can perturb the lipid bilayer, leading to changes in these properties.

Research on the effects of potassium octanesulfonate on dipalmitoylphosphatidylcholine (DPPC) bilayers, a major component of pulmonary surfactant, has shown that it can increase membrane fluidity. nih.gov This is evidenced by a linear depression of the main phase transition temperature (Tm) of the DPPC bilayer with increasing concentrations of octanesulfonate. nih.govcapes.gov.br This effect suggests a disruption of the ordered packing of the lipid molecules. nih.gov

Interactions with Phospholipid Bilayers and Model Membranes

The interaction of surfactants with phospholipid bilayers is influenced by the properties of the surfactant, such as its chain length and headgroup. researchgate.netresearchgate.net Studies comparing octanesulfonate with its perfluorinated counterparts, perfluorooctanesulfonate (B1231939) (PFOS) and perfluorooctanoate (PFOA), have provided insights into these interactions.

While all three compounds were found to depress the phase transition temperature of DPPC bilayers, octanesulfonate had a significantly lower tendency to partition into the bilayer compared to PFOS and PFOA. nih.govcapes.gov.br This difference is attributed to the lower hydrophobicity of the hydrocarbon chain of octanesulfonate compared to the fluorocarbon chains of PFOS and PFOA. nih.gov Despite its lower partitioning coefficient, the sulfonate headgroup of octanesulfonate is suggested to cause a notable perturbation of the lipid bilayer. nih.gov

Table 2: Comparative Effect of Surfactants on DPPC Bilayer Phase Transition

| Compound | Effect on Phase Transition Temperature (Tm) | Partitioning Tendency | Reference |

|---|---|---|---|

| Potassium Octanesulfonate | Linear depression | Low | nih.govcapes.gov.br |

| Potassium Perfluorooctanesulfonate (PFOS) | Linear depression | High | nih.govcapes.gov.br |

| Perfluorooctanoic Acid (PFOA) | Linear depression | Moderate | nih.govcapes.gov.br |

Modulation of Enzyme Activities by this compound

Enzyme modulators are substances that influence the rate of enzyme-catalyzed reactions. patsnap.com They can act as inhibitors, reducing enzyme activity, or as activators, enhancing it. patsnap.com

This compound acts as a substrate for the enzyme alkanesulfonate monooxygenase (SsuD). nih.gov The interaction and subsequent enzymatic reaction are part of a broader biological pathway for sulfur metabolism in some bacteria. nih.gov The binding of octanesulfonate to the SsuD-FMNH2 complex is a critical step that allows for the accumulation of a key reaction intermediate, the C4a-(hydro)peroxyflavin, and the subsequent production of octanal. nih.gov The dependence of the reaction rate on the concentration of octanesulfonate follows a hyperbolic pattern, indicating that it binds in a rapid equilibrium, followed by an isomerization step. nih.gov This modulation of SsuD activity by octanesulfonate highlights its role as a key player in this specific enzymatic process.

Role as a Buffer Component in Biochemical Assays

This compound, often in the form of its sodium salt, is a versatile component in various biochemical and analytical assays, primarily utilized for its properties as an anionic surfactant and ion-pairing agent. nih.gov Its inclusion in buffer systems is critical for enhancing the separation and detection of a wide range of biomolecules in techniques such as high-performance liquid chromatography (HPLC). sigmaaldrich.com The amphiphilic nature of this compound, possessing both a hydrophobic octane (B31449) tail and a hydrophilic sulfonate headgroup, allows it to interact with analytes and stationary phases in a manner that improves chromatographic resolution.

In neurochemistry, this compound is a key component of mobile phase buffers for the HPLC analysis of neurotransmitters. sigmaaldrich.com For instance, it has been successfully used in a mobile phase solution to measure dopamine (B1211576) levels in rat brains. sigmaaldrich.com It is also employed as a component in buffers for determining the concentration of L-Dopa in seed flour extracts. sigmaaldrich.com The presence of this compound in the mobile phase allows for the formation of ion pairs with positively charged analytes, such as catecholamines, which increases their retention on reversed-phase HPLC columns and leads to better separation from other components in the sample matrix.

The utility of this compound as a buffer component extends to the analysis of other biomolecules as well. It has been used in buffer solutions to facilitate the separation of peptides and proteins, where it helps to resolve complex mixtures by interacting with the positively charged functional groups of these biomolecules. vulcanchem.com

Below is a table summarizing select applications of this compound as a buffer component in biochemical assays:

| Analyte(s) | Assay/Technique | Buffer System Details | Research Focus |

| L-Dopa | HPLC | Used as a component of a 9-part buffer system. | Determination of L-Dopa concentration in seed flour extracts. sigmaaldrich.com |

| Dopamine | HPLC | Incorporated into the mobile phase solution. | Measurement of dopamine in rat brain samples. sigmaaldrich.com |

| Peptides and Proteins | HPLC | Used as an ion-pairing reagent in the mobile phase. | Resolution of complex mixtures of peptides and proteins. vulcanchem.com |

Complexation with Oligonucleotides and Other Biomolecules

This compound's interactions with biomolecules are a subject of significant research, particularly its ability to form complexes with proteins and its potential interactions with nucleic acids. These interactions are primarily driven by a combination of electrostatic and hydrophobic forces.

A notable example of such complexation is the interaction between this compound and Human Serum Albumin (HSA), the most abundant protein in human blood plasma. vulcanchem.com Research has shown that this compound can bind to HSA, which can influence the protein's conformation and stability. vulcanchem.com This interaction is significant as it can affect the binding capacity of HSA for other ligands, which has implications for drug delivery and pharmaceutical formulations. vulcanchem.com Studies involving the closely related sodium octanoate (B1194180) have provided detailed crystallographic insights into how such molecules bind to HSA. These studies reveal that octanoate occupies hydrophobic cavities within the drug binding sites of HSA, which contributes to the thermal stabilization of the protein. nih.gov This stabilization is a key reason for its use in albumin products. nih.gov The complexation of various ligands with HSA can lead to alterations in the protein's secondary structure, often resulting in a partial unfolding of the albumin. nih.gov

While direct and detailed studies on the complexation mechanism of this compound with oligonucleotides are not extensively documented in publicly available research, the principles of surfactant-nucleic acid interactions can provide valuable insights. The interaction between surfactants and biomacromolecules like oligonucleotides is a complex phenomenon. Generally, the formation of complexes is initiated by electrostatic interactions between the charged headgroup of the surfactant and the charged phosphate (B84403) backbone of the oligonucleotide. This initial binding is often followed by hydrophobic interactions between the surfactant tails, leading to the formation of micelle-like aggregates along the oligonucleotide chain.

Research on cationic surfactants has shown that their complexation with oligonucleotides is influenced by the structure of the surfactant's headgroup and the length of its hydrophobic tail. researchgate.net For anionic surfactants like this compound, complexation with negatively charged oligonucleotides would likely be mediated by counterions or occur under specific solution conditions that favor such interactions. The hydrophobic tail of this compound could potentially interact with the less polar regions of the oligonucleotide bases. The inclusion of hydrophobic fragments in surfactant structures has been shown to enhance binding in surfactant/nucleic acid systems. nih.gov

The interaction of this compound extends to other molecular systems as well. For instance, it has been shown to form host-guest complexes with cationic water-soluble pillararenes, which are macrocyclic host molecules. vulcanchem.com This demonstrates its ability to participate in molecular recognition systems and suggests potential applications in the development of novel supramolecular assemblies. vulcanchem.com

The table below provides a summary of the documented interactions of this compound with various biomolecules and molecular systems.

| Interacting Molecule | Type of Interaction | Research Findings and Implications |

| Human Serum Albumin (HSA) | Complexation | Binds to HSA, influencing its conformation, stability, and ligand-binding capacity. vulcanchem.com Insights from octanoate studies show binding in hydrophobic cavities, leading to thermal stabilization. nih.gov |

| Peptides and Proteins | Ion-Pairing | Forms ion pairs with positively charged functional groups, aiding in their separation and analysis. vulcanchem.comsmolecule.com |

| Oligonucleotides | Potential Complexation | While specific mechanisms are not detailed, interactions are expected to be governed by electrostatic and hydrophobic forces, similar to other surfactant-oligonucleotide systems. nih.govresearchgate.net |

| Cationic Water-Soluble Pillararenes | Host-Guest Complexation | Forms stable host-guest complexes, indicating potential for use in molecular recognition and supramolecular chemistry. vulcanchem.com |

| N-nitrosodiethanolamine | Ion Complexation | Acts as an ion complexation agent for this compound. fishersci.ca |

Advanced Spectroscopic and Characterization Methodologies for Octane 1 Sulfonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Micellar and Liquid Crystalline Studies

NMR spectroscopy is a versatile tool for investigating the structure and dynamics of octane-1-sulfonate systems. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can glean information about molecular conformation, aggregation, and the surrounding chemical environment. rsc.org The transition from individual surfactant molecules (unimers) to organized structures like micelles and liquid crystals induces significant changes in the NMR spectra, offering a window into these self-assembly processes. rsc.orgacs.org

Proton Nuclear Magnetic Resonance (¹H NMR) is particularly sensitive to changes in the local environment of hydrogen atoms within the this compound molecule upon aggregation. When this compound molecules assemble into micelles, the hydrocarbon tails form a hydrophobic core, while the sulfonate headgroups are exposed to the aqueous solvent. This transition from a more aqueous to a more hydrocarbon-like environment for the alkyl chain protons, and the altered interactions at the micelle-water interface, lead to measurable changes in their chemical shifts. acs.org

Upon micellization, significant upfield shifts are typically observed for the terminal methyl group and the methylene (B1212753) groups of the octyl chain. This indicates that these parts of the molecule experience a more shielded, non-polar environment within the micellar core, compared to their state as unimers in solution. acs.org The magnitude of these aggregation-induced chemical shift changes can provide information on the conformation of the alkyl chains within the aggregate. For instance, in studies of similar surfactants, it has been observed that the protons on methylene groups adjacent to the headgroup show smaller shifts, reflecting their location in the more hydrated palisade layer of the micelle. acs.org

In a study of 1-alkylpyridinium octane-1-sulfonates, ¹H NMR was used to study the temperature-versus-composition phase diagrams, identifying isotropic micellar solution (L1) phases and various liquid crystalline phases. nih.gov The line width of the main methylene peak in the ¹H NMR spectrum can also provide qualitative information about the size and shape of the aggregates, with broader lines suggesting the formation of larger, less mobile structures like liquid crystalline phases. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ) for n-Octane

| Proton Environment | Chemical Shift (ppm) |

| CH₃ (Methyl) | ~0.88 |

| CH₂ (Methylene) | ~1.27 |

Note: This table provides typical chemical shifts for n-octane as a reference for the non-polar environment experienced by the this compound tail within a micelle. The exact shifts for this compound will vary based on solvent, concentration, and aggregation state. docbrown.info

Deuterium (B1214612) (²H) NMR is a powerful technique for probing the dynamics of specifically labeled molecules, particularly the solvent (e.g., heavy water, D₂O) and deuterated counterions. nih.govsigmaaldrich.com In an isotropic solution, the rapid and random tumbling of D₂O molecules averages the deuterium quadrupole coupling to zero, resulting in a single sharp resonance line. However, in an anisotropic environment, such as a liquid crystalline phase, molecular motion is restricted. This results in a non-zero time-averaged quadrupole coupling, which causes the single resonance to split into a doublet, known as a quadrupolar splitting. nih.gov

The magnitude of this quadrupolar splitting is directly proportional to the degree of order of the D₂O molecules, providing a measure of water binding and the structure of the hydration layer at the aggregate surface. nih.gov For instance, in studies of 1-alkylpyridinium octane-1-sulfonates, ²H NMR of D₂O was instrumental in characterizing the different liquid crystalline phases formed at higher surfactant concentrations. nih.gov Anomalous changes in the quadrupolar splitting in certain lamellar phases were interpreted as changes in the distribution of water molecules in different environments and a rearrangement of the lamellar surface. nih.gov The technique can also be applied by using deuterated this compound to directly probe the order and dynamics of the surfactant molecules within the aggregates. researchgate.net

Pulsed Gradient Spin-Echo NMR (PGSE-NMR) is a specialized NMR technique used to measure the self-diffusion coefficients of molecules. jeolusa.comunits.it This method applies magnetic field gradients to label the position of molecules and then measures their displacement over a known time interval. The rate of signal attenuation as a function of the gradient strength is related to the diffusion coefficient of the observed species. units.it

In the context of this compound research, PGSE-NMR is invaluable for studying aggregation. nih.gov By measuring the diffusion coefficients of the this compound anion, any associated counterions, and the solvent, one can distinguish between different species in solution. For example, individual surfactant unimers diffuse relatively quickly, while larger aggregates like micelles diffuse much more slowly. The formation of even larger liquid crystalline structures would lead to a further dramatic decrease in the diffusion coefficient. researchgate.net

This technique allows for the determination of micellar size and can be used to study the transition from spherical to cylindrical micelles. researchgate.netacs.org In studies of 1-alkylpyridinium octane-1-sulfonates, PGSE-NMR was used alongside other methods to construct detailed phase diagrams, providing data on the diffusion of the this compound anion in the micellar phase. nih.govresearchgate.net

Table 2: Typical Self-Diffusion Coefficients (D) for Different Species in a Surfactant Solution

| Species | Typical Diffusion Coefficient (m²/s) | Significance |

| Water (in bulk) | ~2.3 x 10⁻⁹ | Reference for fast diffusion |

| Surfactant Unimer | 10⁻¹⁰ to 10⁻⁹ | Fast diffusion of individual molecules |

| Micelle | 10⁻¹¹ to 10⁻¹⁰ | Slower diffusion due to larger size |

| Liquid Crystalline Phase | < 10⁻¹² | Very slow diffusion, indicating high order |

Note: These are representative values. Actual diffusion coefficients will depend on factors such as temperature, concentration, and the specific system under study. osti.gov

Deuterium NMR (2H NMR) for Solvent and Counterion Dynamics

X-ray Scattering and Diffraction Analysis of this compound Aggregates

X-ray scattering techniques are essential for determining the structure and dimensions of the aggregates formed by this compound in solution. When a beam of X-rays is passed through a sample, it is scattered by the electrons in the material. The pattern of scattered X-rays provides information about the size, shape, and periodic arrangement of the scattering objects, such as micelles or the ordered structures in liquid crystals. nih.govresearchgate.net

For liquid crystalline phases, the positions of the diffraction peaks in a SAXD pattern are related to the repeating distances within the structure. For example, a hexagonal phase, composed of hexagonally packed cylindrical micelles, will exhibit a characteristic pattern of peak spacings with ratios of 1, √3, √4, √7, etc. A lamellar phase, consisting of stacked bilayers of surfactant, will show peaks with spacing ratios of 1, 2, 3, 4, etc. From these peak positions, the lattice parameter (the distance between the centers of adjacent cylinders or the thickness of the lamellae) can be calculated. researchgate.net In the study of 1-alkylpyridinium octane-1-sulfonates, SAXD was crucial for identifying the type of liquid crystalline phases (e.g., cubic, hexagonal, and lamellar) and for calculating structural parameters like the radius of the hydrocarbon core in the hexagonal phase. nih.govresearchgate.net

Table 3: SAXD Structural Parameters for a Normal Hexagonal (H₁) Phase of Sodium this compound (NaOS) in Water

| Parameter | Description | Example Value (Å) |

| a | Lattice parameter (center-to-center distance of cylinders) | 40.1 |

| rhc | Radius of the hydrocarbon core of the cylinder | 11.7 |

Source: Data derived from studies on the NaOS/water system, which serves as a reference for this compound behavior. researchgate.net

In the context of this compound research, WAXD can distinguish between a liquid-like and a more ordered, crystalline-like packing of the alkyl chains. A broad, diffuse peak in the WAXD pattern, typically around 4.5 Å, is characteristic of disordered, liquid-like hydrocarbon chains within a micelle or a liquid crystalline phase at higher temperatures. In contrast, sharp diffraction peaks would indicate a crystalline or gel-like state where the alkyl chains are packed in a more ordered, parallel fashion. This technique is particularly useful for studying phase transitions, such as the transition from a liquid crystalline phase to a crystalline solid upon cooling.

Small-Angle X-ray Diffraction (SAXD) for Aggregate Structure

Dynamic Light Scattering (DLS) for Aggregate Size and Morphology Determination

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. horiba.combiopharminternational.com The method is predicated on the principle of Brownian motion, where particles dispersed in a liquid move randomly due to collisions with solvent molecules. anton-paar.com Smaller particles move more rapidly, while larger particles move more slowly. anton-paar.com By illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light, the translational diffusion coefficient (D) of the particles can be determined. horiba.com

This diffusion coefficient is then used in the Stokes-Einstein equation to calculate the hydrodynamic diameter (Dₕ) or hydrodynamic radius (Rₕ), which represents the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. horiba.comanton-paar.com DLS is particularly well-suited for analyzing nanoparticles and can measure sizes from less than a nanometer to several micrometers. horiba.com

In the context of this compound research, DLS is a primary tool for characterizing the size of micelles that form above the critical micelle concentration (CMC). The technique provides the z-average radius and a polydispersity index (PDI), which indicates the breadth of the size distribution. anton-paar.com Studies on the diffusion coefficient of sodium 1-octanesulfonate in water have been conducted using DLS, among other techniques. researchgate.netacs.org While specific data for this compound aggregate size can vary based on concentration, temperature, and the presence of other solutes, the results are typically presented as a size distribution plot showing intensity, volume, or number weighting. mdpi.com For example, research on other surfactants like sodium dodecyl sulfate (B86663) (SDS) shows micelles can be detected at sizes around 4 nm. biopharminternational.com DLS is highly sensitive to the presence of larger aggregates, making it a valuable method for monitoring the stability of surfactant formulations. enovatia.com

Table 1: Typical Data Obtained from DLS Analysis This table is illustrative of the data generated in a DLS experiment.

| Parameter | Description | Example Value Range |

|---|---|---|

| Hydrodynamic Radius (Rₕ) | The radius of a sphere that has the same translational diffusion coefficient as the micelle. | 1 - 10 nm |

| Z-Average Diameter | The intensity-weighted mean hydrodynamic diameter. | 2 - 20 nm |

| Polydispersity Index (PDI) | A dimensionless measure of the broadness of the size distribution. Values < 0.1 indicate a monodisperse sample. | 0.1 - 0.5 |

| Size Distribution | A plot showing the relative intensity of particles of different sizes. | Unimodal or multimodal peaks |

Surface Tension and Electrical Conductivity Measurements

Surface tension and electrical conductivity are fundamental measurements used to characterize the surfactant properties of this compound in aqueous solutions. These techniques are crucial for determining its efficiency as a surface-active agent and for identifying the critical concentration at which self-assembly into micelles occurs.

The Critical Micelle Concentration (CMC) is a key characteristic of a surfactant, representing the concentration at which monomers begin to associate and form micelles. This transition is marked by abrupt changes in the physical properties of the solution.

Surface Tension: Below the CMC, adding this compound to water causes a significant decrease in the solution's surface tension as the surfactant molecules adsorb at the air-water interface. guidechem.com Once the interface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration. researchgate.net For a 0.1% solution of sodium octane (B31449) sulfonate at 25°C, a surface tension of 25.5 dynes/cm has been reported. matweb.com

Electrical Conductivity: This method is effective for ionic surfactants like sodium 1-octanesulfonate. In dilute solutions (below the CMC), conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase with concentration lessens. This is because the newly formed micelles have a lower electrophoretic mobility than the individual ions, and they bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is determined from the break in the slope of the conductivity versus concentration plot. researchgate.net Studies have utilized electrical conductivity measurements to investigate complexes of sodium 1-octanesulfonate in solution. researchgate.net The conductivity of related thermo-responsive surfactants based on tetrabutylphosphonium (B1682233) 1-octanesulfonate has been shown to decrease as the alkyl chain length increases. nih.govacs.org

The primary function of this compound as a surfactant is its ability to adsorb at interfaces, such as the air-water or oil-water interface, and lower the interfacial tension. guidechem.com This behavior is fundamental to its use in applications like detergents and emulsifiers. guidechem.com

The adsorption behavior can be quantified by measuring the surface excess concentration (Γ), which is the amount of surfactant adsorbed per unit area of the interface. This value can be calculated from surface tension data using the Gibbs adsorption isotherm. From the maximum surface excess, the minimum area occupied by each molecule (A_min) at the interface can be determined. nih.gov

Research on the interaction between sodium octanesulfonate (SOS) and human serum albumin (HSA) has shown that the aggregation of the surfactant on the protein surface follows the Langmuir monolayer adsorption model. nih.govingentaconnect.com This indicates the formation of a single layer of surfactant molecules on the protein. The study determined the adsorption constant for this interaction, providing a quantitative measure of the binding affinity. nih.govingentaconnect.com

Table 2: Interfacial Properties of Sodium Octanesulfonate (SOS) with Human Serum Albumin (HSA)

| Property | Finding | Source |

|---|---|---|

| Adsorption Model | Langmuir monolayer adsorption | nih.gov, ingentaconnect.com |

| Adsorption Ratio (SOS:HSA) | 18:1 | nih.gov, ingentaconnect.com |

| Adsorption Constant (KSOS-HSA) | 4.03 x 102 | nih.gov, ingentaconnect.com |

Determination of Critical Micelle Concentration

Fourier-transform Infrared (FT-IR) Spectroscopy for Molecular Interactions and Conformation

Fourier-transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that provides information about the chemical bonding and molecular structure of a substance. specac.com When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to their vibrational modes. An FT-IR spectrum is a plot of this absorption versus frequency (or wavenumber, typically in cm⁻¹), which serves as a unique molecular "fingerprint". mdpi.com

For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to its constituent parts: the C-H bonds of the octyl chain and the S-O bonds of the sulfonate headgroup. Analysis of the C-H stretching region (typically 2800-3000 cm⁻¹) and bending vibrations (around 1460 cm⁻¹) can provide information on the conformation and packing of the alkyl chains. mdpi.com The strong, characteristic absorptions of the sulfonate group (SO₃⁻) are expected in the regions of approximately 1200 cm⁻¹ (asymmetric stretching) and 1050 cm⁻¹ (symmetric stretching). The exact positions of these peaks can be sensitive to the molecular environment, including hydration and ion-pairing.

FT-IR spectroscopy is particularly valuable for studying molecular interactions. For instance, it has been used to demonstrate that the binding of sodium octanesulfonate to human serum albumin (HSA) results in a change in the protein's conformation. nih.govingentaconnect.com Changes in the protein's amide I (C=O stretching, ~1600-1700 cm⁻¹) and amide II (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) bands upon interaction with the surfactant provide direct evidence of structural alterations. specac.com This application highlights the utility of FT-IR in elucidating how this compound interacts with and modifies biological macromolecules. The identity of commercial sodium 1-octanesulfonate is routinely confirmed by comparing its FT-IR spectrum to a reference standard. thermofisher.comthermofisher.kr

Theoretical and Computational Studies of Octane 1 Sulfonate Systems

Molecular Dynamics Simulations of Octane-1-sulfonate Aggregation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions of numerous this compound molecules in a solvent over time, researchers can observe the spontaneous formation of aggregates and analyze their structure and dynamics. These simulations are a valuable, physics-based tool for predicting the aggregation propensity of various chemical structures. nih.gov

Recent studies have demonstrated the effectiveness of MD simulations in predicting the aggregation behavior of small organic molecules. nih.gov For instance, simulations of anionic surfactants like sodium dodecyl benzene (B151609) sulfonate (SDBS) in a three-component system of oil, water, and surfactant have shown that the surfactant molecules play a crucial role in the demixing process, forming an interfacial membrane. researchgate.net The time required for the separation of oil and water phases increases with higher concentrations of the surfactant. researchgate.net Similarly, simulations of oil-in-water emulsions have been used to study the transformation and aggregation of oil droplets, highlighting the role of van der Waals interactions as the primary force in the demulsification process. nih.gov